4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.:
Cat. No.: VC17615121
Molecular Formula: C11H15BN2O4
Molecular Weight: 250.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BN2O4 |
|---|---|
| Molecular Weight | 250.06 g/mol |
| IUPAC Name | 4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-7-13-6-5-9(8)14(15)16/h5-7H,1-4H3 |
| Standard InChI Key | DPIKNRYZDNNVGR-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name is 4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, with the molecular formula C₁₃H₁₆BN₂O₄ and a molecular weight of 297.10 g/mol.
Table 1: Key Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| Boronate moiety | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane |
| Pyridine substitution pattern | 3-Boronate, 4-nitro |
| Hybridization | sp² hybridization at boron |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via transition-metal-catalyzed borylation of halogenated pyridine precursors. A plausible route involves:
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Substrate Preparation: 3-Bromo-4-nitropyridine as the starting material.
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Miyaura Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in THF at 80–100°C .
Table 2: Representative Reaction Conditions
| Parameter | Conditions |
|---|---|
| Catalyst | PdCl₂(dppf) (5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C, 12–24 hours |
| Yield | ~60–75% (estimated) |
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the bromopyridine substrate, followed by transmetallation with B₂pin₂ and reductive elimination to install the boronate group . The nitro group remains inert under these conditions due to its meta-directing nature.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate ester serves as a key handle for C–C bond formation with aryl halides. For example:
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Coupling with 4-bromotoluene yields 3-(4-methylphenyl)-4-nitropyridine, a precursor to agrochemicals .
Nitro Group Transformations
The nitro group can be reduced to an amine (–NH₂) using H₂/Pd-C or converted to a hydroxylamine (–NHOH) intermediate for further functionalization.
Table 3: Functionalization Pathways
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitro reduction | H₂ (1 atm), Pd/C, EtOH | 3-Boronate-4-aminopyridine |
| Nucleophilic aromatic substitution | NaSMe, DMF, 100°C | 4-Methylthio-3-boronated pyridine |
Physicochemical Properties
Thermal Stability and Solubility
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Solubility: Soluble in polar aprotic solvents (THF, DCM) but insoluble in water.
Spectroscopic Data
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¹¹B NMR: δ ~30 ppm (characteristic of sp²-hybridized boron) .
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¹H NMR:
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Pinacol methyl groups: δ 1.25 ppm (singlet, 12H).
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Pyridine protons: δ 8.5–9.0 ppm (multiplet).
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Analytical Methods for Characterization
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase, 5 µm, 250 × 4.6 mm.
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Mobile Phase: 60:40 Acetonitrile/water + 0.1% TFA.
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Retention Time: ~8.2 minutes.
Mass Spectrometry
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ESI-MS: m/z 297.10 [M+H]⁺.
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